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Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

Cat. No.: B1329707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-
Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), a key intermediate in various synthetic
applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 1-Methylpyrrolidine-2-methanol is summarized in the tables
below, providing a comprehensive quantitative analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 1-Methylpyrrolidine-2-methanol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.65 dd, J = 10.0, 3.6 Hz 1H -CH(a)H(b)OH
3.43 dd, J = 10.8, 2.0 Hz 1H -CH(a)H(b)OH
3.10-3.05 m 1H N-CH-
2.40-2.35 m 1H -CH-CH20H
2.33 S 3H N-CHs
2.32-2.25 m 1H N-CHz2-
1.93-1.68 m 4H -CH2-CHa2-

Solvent: CDCls, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectral Data of 1-Methylpyrrolidine-2-methanol

Chemical Shift (6) ppm Assignment
68.0 -CH20H

66.2 N-CH-

57.5 N-CH2-

41.8 N-CHs

28.1 -CHz-

22.5 -CHz-

Note: Predicted values based on standard chemical shift correlations. For experimentally

derived data, refer to specialized databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 1-Methylpyrrolidine-2-methanol
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H stretch (alcohol)
2960-2850 Strong C-H stretch (aliphatic)

1465 Medium C-H bend (CH2)

1375 Medium C-H bend (CHs)

1050 Strong C-O stretch (primary alcohol)

Note: Characteristic absorption bands. The full spectrum can be viewed in databases such as
SpectraBase.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-Methylpyrrolidine-2-methanol

m/z Relative Intensity Assignment
116 - [M+H]*

84 100% [M-CH20H]*
42 High [C2HaN]*

82 High [CsH12N]*

lonization Method: APCI+ for [M+H]*, GC-MS (ElI) for fragmentation pattern.[1][4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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e Asample of 1-Methylpyrrolidine-2-methanol (5-25 mg) is dissolved in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs).[5][6]

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).[5]

e The solution is transferred to a 5 mm NMR tube.

1H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer.
e Pulse Sequence: A standard single-pulse sequence is used.
e Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

» Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton
relaxation.[5]

e Spectral Width: A spectral width of 0-12 ppm is typically used.

13C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer (or the carbon channel of a 400 MHz instrument).

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum
to single peaks for each unique carbon atom.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to
the lower natural abundance of the 13C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Adrop of neat 1-Methylpyrrolidine-2-methanol is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
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Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Method: Attenuated Total Reflectance (ATR) or transmission.

Scan Range: The spectrum is typically recorded from 4000 to 400 cm™1,

Background Correction: A background spectrum of the empty spectrometer is recorded and
subtracted from the sample spectrum to eliminate atmospheric (COz, H20) interferences.

Mass Spectrometry (MS)

Sample Preparation:

o For Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), the
sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of
approximately 10-100 pg/mL.[7]

o For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically diluted in a
volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition (APCI-MS):

e Instrument: A mass spectrometer equipped with an APCI source.

 |onization Mode: Positive ion mode is used to observe the [M+H]* ion.[1]

e Mass Range: A scan range of m/z 50-500 is typically appropriate.

Data Acquisition (GC-MS):

e Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
 lonization Mode: Electron lonization (El) at 70 eV is used to induce fragmentation.

e GC Column: A non-polar or medium-polarity capillary column is suitable for separation.
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o Temperature Program: An appropriate temperature gradient is used to elute the compound
from the GC column.

Experimental Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following
diagram.
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Spectroscopic Analysis Workflow for 1-Methylpyrrolidine-2-methanol
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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